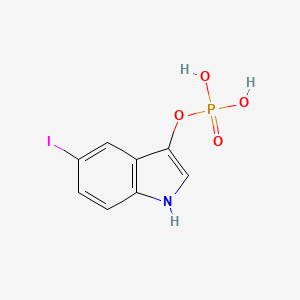

Iodoindoxyl phosphate

Overview

Description

Iodoindoxyl phosphate is a chemical compound that is widely used as a substrate in various biochemical assays. It is particularly known for its role in histochemical staining, where it serves as an indigogenic substrate for the detection of phosphatase activity. The compound is a derivative of indoxyl phosphate, with an iodine atom attached to the indole ring, which enhances its staining properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodoindoxyl phosphate typically involves the iodination of indoxyl phosphate. This can be achieved through the reaction of indoxyl phosphate with iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The process includes the purification of the final product through crystallization or chromatography to remove any impurities and ensure high-quality standards.

Chemical Reactions Analysis

Types of Reactions: Iodoindoxyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indigo dye, which is a key reaction in histochemical staining.

Hydrolysis: In the presence of phosphatase enzymes, this compound is hydrolyzed to release indoxyl and inorganic phosphate.

Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Enzymatic hydrolysis is typically carried out using alkaline phosphatase or acid phosphatase under physiological conditions.

Substitution: Halogen exchange reactions may involve reagents such as sodium iodide or bromine.

Major Products:

Indigo Dye: Formed through the oxidation of indoxyl.

Indoxyl: Released during the hydrolysis of this compound.

Substituted Indoxyl Phosphates: Formed through halogen exchange reactions.

Scientific Research Applications

Iodoindoxyl phosphate has a wide range of applications in scientific research, including:

Histochemistry: Used as a substrate for detecting phosphatase activity in tissue samples, providing a visual representation of enzyme distribution.

Biochemistry: Employed in enzyme assays to study the activity and kinetics of phosphatases.

Molecular Biology: Utilized in various staining techniques to visualize nucleic acids and proteins.

Medical Diagnostics: Applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples.

Industrial Applications: Used in the production of dyes and pigments for various industrial purposes.

Mechanism of Action

The mechanism of action of iodoindoxyl phosphate involves its hydrolysis by phosphatase enzymes. When the compound is hydrolyzed, it releases indoxyl, which subsequently undergoes oxidation to form indigo dye. This reaction provides a visual indication of phosphatase activity, allowing researchers to study enzyme distribution and activity in biological samples. The molecular targets of this compound are primarily phosphatase enzymes, which catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Indoxyl Phosphate: The parent compound of iodoindoxyl phosphate, used in similar applications but with different staining properties.

Bromoindoxyl Phosphate: Another halogenated derivative of indoxyl phosphate, used for similar purposes but with distinct chemical properties.

Chloroindoxyl Phosphate: A chlorinated analogue of indoxyl phosphate, also used in histochemical staining.

Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its staining properties and makes it particularly useful in histochemical applications. The iodine atom increases the electron density of the indole ring, leading to more intense and stable staining compared to other halogenated derivatives.

Biological Activity

Iodoindoxyl phosphate is a synthetic compound that has gained attention in biological research, particularly for its applications in histochemistry and enzyme localization. This article explores its biological activity, synthesizing findings from various studies and case reports.

This compound is an indoxyl derivative that serves as a substrate for the enzyme acid phosphatase. The compound is synthesized through a series of chemical reactions involving indoxyl and phosphate groups. Its unique structure allows it to undergo hydrolysis, resulting in distinct colorimetric changes that facilitate the detection of phosphatase activity in various biological samples.

Enzyme Localization

One of the primary applications of this compound is in the histochemical localization of enzymes. A study by Evans et al. (1966) demonstrated that this compound could effectively visualize acid phosphatase activity in whole animal specimens. The method provided a reliable means to assess enzyme distribution across different tissues, showcasing the compound's utility in histological studies .

Chromogenic Substrate for Pathogen Detection

This compound has also been evaluated as a chromogenic substrate for detecting bacterial pathogens. Research indicates that derivatives of indoxyl glycosides, including this compound, exhibit enhanced sensitivity and specificity for certain bacteria compared to traditional substrates like 5-bromo-4-chloro-3-indolyl β-D-glucoside. These substrates produce distinctive color changes upon hydrolysis, which can be quantitatively analyzed using high-performance liquid chromatography (HPLC) .

Case Study: Histochemical Applications

A notable case involved the use of this compound in assessing enzyme activity in HeLa cells. The study utilized histochemical methods to demonstrate acid phosphatase activity, confirming the compound's effectiveness as a substrate in cellular assays . The results highlighted the potential for this compound to aid in cancer research by providing insights into cellular metabolism and enzyme function.

Clinical Relevance: Hypophosphatemia

In clinical settings, this compound has been linked to studies on hypophosphatemia, where it aids in understanding phosphate metabolism disorders. For instance, a case involving a 56-year-old man with recurrent hypophosphatemia showcased the importance of monitoring phosphate levels and utilizing compounds like this compound for diagnostic purposes . This case emphasized the need for accurate biochemical assessments in managing conditions related to phosphate imbalance.

Comparative Analysis of Biological Activity

| Property | This compound | Traditional Substrates |

|---|---|---|

| Enzyme Specificity | High | Moderate |

| Color Change Clarity | Distinctive | Less distinct |

| Sensitivity | Enhanced | Standard |

| Application Scope | Histochemistry, Microbiology | Limited |

Properties

IUPAC Name |

(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKKJHDTBHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7INO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223284 | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-58-5 | |

| Record name | Iodoindoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.